リン酸二水素ナトリウム七水和物

概要

説明

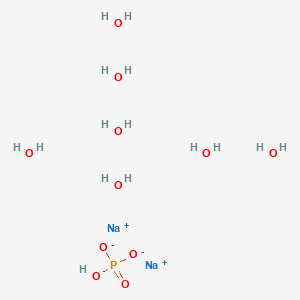

Sodium phosphate dibasic heptahydrate is an inorganic compound with the chemical formula Na₂HPO₄·7H₂O. It is one of several sodium phosphates and is known for its high solubility in water. This compound appears as a white crystalline solid and is commonly used in various industrial and scientific applications due to its buffering properties and role as a pH regulator .

科学的研究の応用

Sodium phosphate dibasic heptahydrate is widely used in scientific research due to its versatile properties:

Chemistry: Used as a buffering agent in various chemical reactions and solutions.

Biology: Integral in the preparation of phosphate-buffered saline (PBS), which is used in cell culture and molecular biology experiments.

Medicine: Employed as a saline laxative and in the treatment of hypophosphatemia.

Industry: Utilized in water treatment processes and as a food additive to regulate pH.

作用機序

Target of Action

Sodium phosphate dibasic heptahydrate primarily targets the large intestine . It is used as an osmotic laxative to increase the water content in the fecal matter, thereby facilitating bowel movement .

Mode of Action

The compound works by increasing the amount of solute present in the intestinal lumen . This creates an osmotic gradient, which draws water into the lumen . The increased water content softens the stool and stimulates bowel movement .

Biochemical Pathways

It is known that the compound’s osmotic action in the large intestine leads to increased water content in the feces . This results in a laxative effect, facilitating bowel movement and aiding in the cleansing of the colon .

Pharmacokinetics

It is known that the compound is used orally or rectally, and its effects are localized to the gastrointestinal tract .

Result of Action

The primary result of the action of sodium phosphate dibasic heptahydrate is an increase in fecal water content, leading to increased mobility through the large intestine . This facilitates bowel movement and is particularly useful in preparing the colon for a colonoscopy .

Action Environment

The effectiveness of sodium phosphate dibasic heptahydrate can be influenced by various environmental factors. For instance, adequate hydration before, during, and after the use of this compound is crucial to prevent dehydration due to its osmotic action . Additionally, the compound’s efficacy as a laxative may be affected by factors such as diet, physical activity, and individual health conditions .

生化学分析

Biochemical Properties

Sodium phosphate, dibasic, heptahydrate plays a crucial role in biochemical reactions, particularly as a buffering agent. It helps maintain a stable pH environment, which is essential for various enzymatic activities. This compound interacts with several enzymes, proteins, and other biomolecules. For instance, it is involved in the regulation of enzyme activities such as alkaline phosphatase, which requires a specific pH range for optimal function. Sodium phosphate, dibasic, heptahydrate also participates in the formation of nucleotides and nucleic acids by providing phosphate groups necessary for the synthesis of DNA and RNA .

Cellular Effects

Sodium phosphate, dibasic, heptahydrate influences various cellular processes and functions. It affects cell signaling pathways by modulating the availability of phosphate ions, which are critical for phosphorylation reactions. These reactions are essential for the activation and deactivation of proteins involved in signal transduction. Additionally, sodium phosphate, dibasic, heptahydrate impacts gene expression by altering the phosphorylation state of transcription factors, thereby influencing their activity. This compound also plays a role in cellular metabolism by participating in the synthesis of adenosine triphosphate (ATP), the primary energy currency of the cell .

Molecular Mechanism

At the molecular level, sodium phosphate, dibasic, heptahydrate exerts its effects through various mechanisms. It acts as a phosphate donor in phosphorylation reactions, which are catalyzed by kinases. These reactions are vital for the regulation of numerous cellular processes, including cell growth, differentiation, and apoptosis. Sodium phosphate, dibasic, heptahydrate also interacts with enzymes such as phosphatases, which remove phosphate groups from proteins, thereby modulating their activity. Furthermore, this compound can influence gene expression by affecting the binding of transcription factors to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of sodium phosphate, dibasic, heptahydrate can change over time. This compound is relatively stable under standard storage conditions, but its stability can be affected by factors such as temperature and pH. Over time, sodium phosphate, dibasic, heptahydrate may undergo degradation, leading to a decrease in its buffering capacity. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can have sustained effects on cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of sodium phosphate, dibasic, heptahydrate vary with different dosages in animal models. At low doses, this compound is generally well-tolerated and can effectively modulate phosphate levels in the body. At high doses, sodium phosphate, dibasic, heptahydrate can cause adverse effects such as hyperphosphatemia, which can lead to disturbances in calcium and phosphate homeostasis. Toxic effects observed at high doses include renal damage, cardiovascular issues, and gastrointestinal disturbances .

Metabolic Pathways

Sodium phosphate, dibasic, heptahydrate is involved in several metabolic pathways. It participates in the phosphate cycle, where it acts as a source of phosphate ions for various biochemical reactions. This compound interacts with enzymes such as adenosine triphosphate synthase, which catalyzes the formation of adenosine triphosphate from adenosine diphosphate and inorganic phosphate. Sodium phosphate, dibasic, heptahydrate also affects metabolic flux by influencing the levels of key metabolites involved in energy production and storage .

Transport and Distribution

Within cells and tissues, sodium phosphate, dibasic, heptahydrate is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of phosphate ions across cell membranes, ensuring their availability for biochemical reactions. Sodium phosphate, dibasic, heptahydrate can accumulate in certain tissues, particularly those involved in phosphate metabolism, such as the kidneys and bones. Its distribution within the body is influenced by factors such as pH and the presence of other ions .

Subcellular Localization

Sodium phosphate, dibasic, heptahydrate exhibits specific subcellular localization, which can affect its activity and function. This compound is primarily localized in the cytoplasm, where it participates in various metabolic processes. It can also be found in organelles such as mitochondria, where it plays a role in energy production. The localization of sodium phosphate, dibasic, heptahydrate is regulated by targeting signals and post-translational modifications that direct it to specific cellular compartments .

準備方法

Synthetic Routes and Reaction Conditions

Sodium phosphate dibasic heptahydrate can be synthesized through the neutralization of phosphoric acid with sodium hydroxide. The reaction is as follows: [ \text{H₃PO₄ + 2 NaOH → Na₂HPO₄ + 2 H₂O} ]

Industrial Production Methods

Industrially, sodium phosphate, dibasic, heptahydrate is produced in a two-step process. First, dicalcium phosphate is treated with sodium bisulfate, which precipitates calcium sulfate: [ \text{CaHPO₄ + NaHSO₄ → NaH₂PO₄ + CaSO₄} ] In the second step, the resulting monosodium phosphate solution is partially neutralized with sodium hydroxide: [ \text{NaH₂PO₄ + NaOH → Na₂HPO₄ + H₂O} ] The heptahydrate form is then obtained by crystallization from the aqueous solution .

化学反応の分析

Types of Reactions

Sodium phosphate dibasic heptahydrate undergoes various chemical reactions, including:

Neutralization: Reacts with acids to form sodium salts and water.

Hydrolysis: In aqueous solutions, it can hydrolyze to form sodium ions and phosphate ions.

Buffering: Acts as a buffer in solutions, maintaining pH levels.

Common Reagents and Conditions

Common reagents include acids like hydrochloric acid and bases like sodium hydroxide. The reactions typically occur under standard laboratory conditions (room temperature and atmospheric pressure).

Major Products

The major products formed from these reactions include sodium salts, water, and phosphate ions .

類似化合物との比較

Similar Compounds

Monosodium phosphate (NaH₂PO₄): Used as a buffering agent and in food additives.

Trisodium phosphate (Na₃PO₄): Employed in cleaning agents and as a food additive.

Dipotassium phosphate (K₂HPO₄): Used in food processing and as a buffering agent.

Uniqueness

Sodium phosphate dibasic heptahydrate is unique due to its heptahydrate form, which provides higher solubility and specific hydration properties compared to its anhydrous and other hydrated forms .

特性

CAS番号 |

7782-85-6 |

|---|---|

分子式 |

H5NaO5P |

分子量 |

139.00 g/mol |

IUPAC名 |

disodium;hydrogen phosphate;heptahydrate |

InChI |

InChI=1S/Na.H3O4P.H2O/c;1-5(2,3)4;/h;(H3,1,2,3,4);1H2 |

InChIキー |

AXCRQNJHVGYJII-UHFFFAOYSA-N |

SMILES |

O.O.O.O.O.O.O.OP(=O)([O-])[O-].[Na+].[Na+] |

正規SMILES |

O.OP(=O)(O)O.[Na] |

Key on ui other cas no. |

7782-85-6 |

ピクトグラム |

Irritant |

関連するCAS |

60593-58-0 60593-59-1 15819-50-8 10140-65-5 10361-89-4 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary industrial applications of disodium phosphate heptahydrate?

A: Disodium phosphate heptahydrate plays a crucial role in various industries. It serves as a raw material in detergent manufacturing, acts as a water softener in water treatment processes, and finds applications in textile dyeing and leather tanning industries. Additionally, it is utilized in the paper industry. [, ]

Q2: Can you describe a method for synthesizing disodium phosphate heptahydrate on an industrial scale?

A: Disodium phosphate heptahydrate can be produced through a reaction between phosphoric acid (H3PO4) and sodium carbonate (Na2CO3). This reaction is typically carried out in a continuous stirred tank reactor under controlled conditions: a temperature of 90°C, a pressure of 1 atm, and a reaction time of 1 hour. This process also yields carbon dioxide (CO2) as a byproduct. [, ]

Q3: What is the significance of disodium phosphate heptahydrate in pharmaceutical formulations?

A: Disodium phosphate heptahydrate is a crucial component in certain ophthalmic solutions, specifically those containing bimatoprost and timolol. These solutions, designed to reduce intraocular pressure, rely on disodium phosphate heptahydrate alongside citric acid monohydrate and sodium chloride to maintain a stable pH of 7.3. [, ]

Q4: Are there any analytical methods available to quantify disodium phosphate heptahydrate in food products?

A: While not directly quantifying disodium phosphate heptahydrate, researchers utilize it in buffer solutions for analyzing other compounds. For instance, it plays a vital role in a High-Performance Liquid Chromatography method with electrochemical detection to quantify folic acid (FA) in fortified fruit juices and cereal products. []

Q5: What are the economic considerations for establishing a disodium phosphate heptahydrate manufacturing plant?

A: Economic analyses of proposed disodium phosphate heptahydrate plants in Indonesia suggest promising financial outcomes. Evaluations, taking into account factors like Return on Investment (ROI), Pay Out Time (POT), Break-even Point (BEP), Shutdown Point (SDP), and Discounted Cash Flow (DCF), indicate that such ventures are economically viable and worth considering. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(1H-tetrazol-5-yl)phenoxy]acetic acid](/img/structure/B1312190.png)

![Hexanal, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B1312199.png)